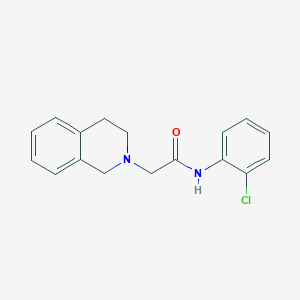![molecular formula C15H18N2O3S B6076397 3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole](/img/structure/B6076397.png)
3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole is a chemical compound with potential applications in scientific research. This compound is a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes.
Mécanisme D'action
The mechanism of action of 3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole involves its binding to the allosteric site of this compound, which inhibits the activation of this receptor by glutamate. This leads to a decrease in intracellular calcium levels and a reduction in downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. The inhibition of this compound signaling has been shown to have therapeutic potential in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of this compound signaling. This compound has been shown to reduce the release of dopamine in the nucleus accumbens, which is involved in addiction and reward-related behaviors. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models. However, the exact physiological effects of this compound are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole in lab experiments is its high potency and selectivity for this compound. This allows for precise modulation of this compound signaling without affecting other receptors. Additionally, this compound has good pharmacokinetic properties, such as high brain penetration and long half-life. However, one of the limitations of using this compound is its potential toxicity and off-target effects. Therefore, careful dose optimization and toxicity testing are necessary before using this compound in in vivo experiments.
Orientations Futures
There are several future directions for the use of 3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole in scientific research. One direction is to investigate the therapeutic potential of this compound in various neurological and psychiatric disorders, such as addiction, anxiety, depression, and neurodegenerative diseases. Another direction is to identify the downstream signaling pathways of this compound and to develop new therapeutic targets. Additionally, the development of new this compound antagonists with improved potency, selectivity, and safety profiles is an ongoing area of research.
Méthodes De Synthèse
The synthesis of 3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole involves several steps. The starting material is 4-bromo-2,6-dimethylisoxazole, which is reacted with sodium hydride and 1-benzylpiperidine to form 4-(1-benzylpiperidin-4-yl)-2,6-dimethylisoxazole. This intermediate is then treated with phenylsulfonyl chloride and triethylamine to obtain 4-(1-benzylpiperidin-4-yl)-3,5-dimethylisoxazole-phenylsulfonate. Finally, the benzyl group is removed by hydrogenation to yield this compound.
Applications De Recherche Scientifique
3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole has potential applications in various scientific research fields. As a potent this compound antagonist, this compound can be used to investigate the role of this compound in various physiological and pathological processes, such as addiction, anxiety, depression, and neurodegenerative diseases. Additionally, this compound can be used to study the downstream signaling pathways of this compound and to identify potential therapeutic targets.
Propriétés
IUPAC Name |
4-[1-(benzenesulfonyl)pyrrolidin-2-yl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-11-15(12(2)20-16-11)14-9-6-10-17(14)21(18,19)13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYWJGKDZAMQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2CCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]urea](/img/structure/B6076316.png)


![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclobutanecarboxamide](/img/structure/B6076327.png)

![3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)-4-methylbenzamide](/img/structure/B6076335.png)
![3-cyano-5-fluoro-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B6076347.png)
![3-(4-fluorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6076348.png)

![3-ethyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-indole-2-carboxamide](/img/structure/B6076357.png)
![3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B6076374.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6076388.png)
![2-{[3-(4-methoxyphenyl)-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B6076396.png)
![2-(3-methoxyphenyl)-1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperidine](/img/structure/B6076416.png)